molecular formula C12H14F3N B13036688 2-Phenyl-4-(trifluoromethyl)piperidine

2-Phenyl-4-(trifluoromethyl)piperidine

Cat. No.: B13036688
M. Wt: 229.24 g/mol
InChI Key: DCTXCAIXPITDGY-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-(trifluoromethyl)phenyltrifluoroborate with piperidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.

Comparison with Similar Compounds

2-Phenyl-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

2-phenyl-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-7-16-11(8-10)9-4-2-1-3-5-9/h1-5,10-11,16H,6-8H2

InChI Key

DCTXCAIXPITDGY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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